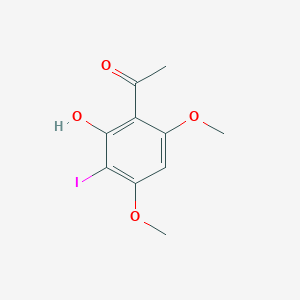
4-Chloro-2-(1,3-dithian-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(1,3-dithian-2-yl)phenol, also known as CDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(1,3-dithian-2-yl)phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to inhibit the growth of bacteria and fungi by interfering with the synthesis of cell walls and membranes. It has also been shown to inhibit the replication of viruses by interfering with the viral life cycle.
Biochemical and Physiological Effects
4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in bacterial cells. 4-Chloro-2-(1,3-dithian-2-yl)phenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Chloro-2-(1,3-dithian-2-yl)phenol in lab experiments is its ability to inhibit the growth of bacteria, fungi, and viruses. This makes it a useful tool for studying the mechanisms of these microorganisms and developing new treatments for infections. However, one limitation of using 4-Chloro-2-(1,3-dithian-2-yl)phenol is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-Chloro-2-(1,3-dithian-2-yl)phenol. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further studies are needed to determine its efficacy and safety in this application. Additionally, 4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to have potential as an inhibitor of acetylcholinesterase, which could make it a useful tool for studying the mechanisms of Alzheimer's disease and developing new treatments. Further research is needed to determine its effectiveness in this application. Finally, more studies are needed to fully understand the mechanism of action of 4-Chloro-2-(1,3-dithian-2-yl)phenol and its potential applications in various fields of scientific research.
Métodos De Síntesis
4-Chloro-2-(1,3-dithian-2-yl)phenol can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 1,3-dithiane-2-carboxaldehyde in the presence of a base, followed by oxidation and deprotection steps. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
4-Chloro-2-(1,3-dithian-2-yl)phenol has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties. 4-Chloro-2-(1,3-dithian-2-yl)phenol has also been shown to have potential as a photosensitizer for use in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent. Additionally, 4-Chloro-2-(1,3-dithian-2-yl)phenol has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
Propiedades
Nombre del producto |
4-Chloro-2-(1,3-dithian-2-yl)phenol |
|---|---|
Fórmula molecular |
C10H11ClOS2 |
Peso molecular |
246.8 g/mol |
Nombre IUPAC |
4-chloro-2-(1,3-dithian-2-yl)phenol |
InChI |
InChI=1S/C10H11ClOS2/c11-7-2-3-9(12)8(6-7)10-13-4-1-5-14-10/h2-3,6,10,12H,1,4-5H2 |
Clave InChI |
QMAKUFFCZCFCKM-UHFFFAOYSA-N |
SMILES |
C1CSC(SC1)C2=C(C=CC(=C2)Cl)O |
SMILES canónico |
C1CSC(SC1)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)

![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)


![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)

![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)

![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)
